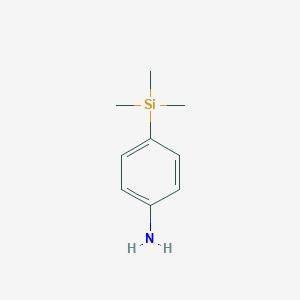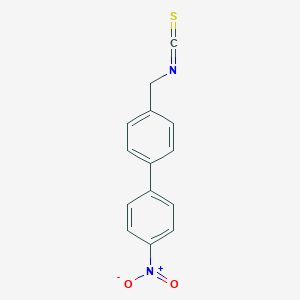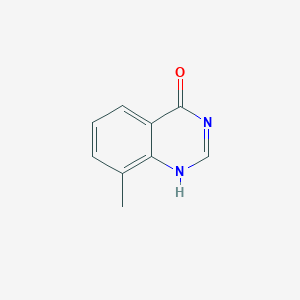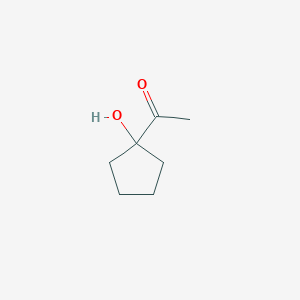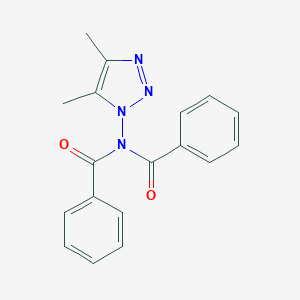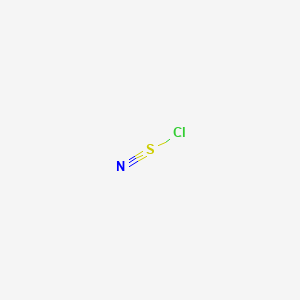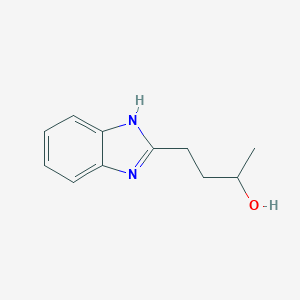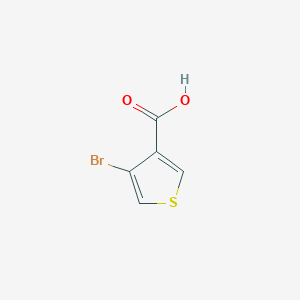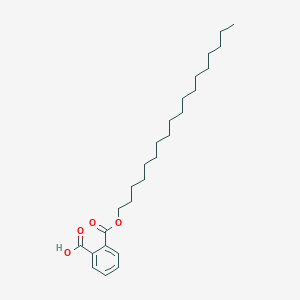
Octadecyl hydrogen phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyl hydrogen phthalate (ODHP) is a chemical compound that belongs to the class of phthalate esters. It is widely used in various applications, including as a plasticizer in the production of polyvinyl chloride (PVC), as a lubricant, and as a surfactant. ODHP is also used in scientific research as a tool to study the biochemical and physiological effects of phthalates.
Mecanismo De Acción
The mechanism of action of Octadecyl hydrogen phthalate is not fully understood. However, it is believed that Octadecyl hydrogen phthalate and other phthalates can bind to and activate peroxisome proliferator-activated receptors (PPARs). PPARs are transcription factors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Octadecyl hydrogen phthalate can also disrupt the endocrine system by binding to and activating estrogen receptors (ERs) and androgen receptors (ARs).
Efectos Bioquímicos Y Fisiológicos
Octadecyl hydrogen phthalate has been shown to have various biochemical and physiological effects. It can induce oxidative stress, inflammation, and apoptosis in various cell types. Octadecyl hydrogen phthalate can also disrupt the endocrine system by altering the levels of hormones such as testosterone, estrogen, and progesterone. In animal studies, Octadecyl hydrogen phthalate has been shown to have adverse effects on reproductive function, development, and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Octadecyl hydrogen phthalate in lab experiments is that it is a well-established tool for studying the effects of phthalates. Octadecyl hydrogen phthalate is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of using Octadecyl hydrogen phthalate is that it may not fully represent the effects of other phthalates that are commonly used in consumer products. Additionally, Octadecyl hydrogen phthalate may have different effects in different cell types and biological systems.
Direcciones Futuras
There are several future directions for research on Octadecyl hydrogen phthalate. One area of interest is the role of Octadecyl hydrogen phthalate in the development of metabolic disorders such as obesity and diabetes. Another area of interest is the effects of Octadecyl hydrogen phthalate on the gut microbiome and immune system. Additionally, more research is needed to understand the mechanisms of action of Octadecyl hydrogen phthalate and other phthalates on various biological systems. Finally, the development of alternative plasticizers that are less harmful to human health and the environment is an important area of research.
Conclusion:
In summary, Octadecyl hydrogen phthalate is a chemical compound that is widely used in various applications, including as a plasticizer and as a surfactant. It is also used in scientific research as a tool to study the biochemical and physiological effects of phthalates. Octadecyl hydrogen phthalate can induce oxidative stress, inflammation, and apoptosis in various cell types and can disrupt the endocrine system. While Octadecyl hydrogen phthalate has several advantages for lab experiments, more research is needed to understand its mechanisms of action and its effects on various biological systems. Additionally, the development of alternative plasticizers is an important area of research.
Métodos De Síntesis
Octadecyl hydrogen phthalate can be synthesized through the reaction between phthalic anhydride and octadecanol in the presence of a catalyst. The reaction results in the formation of Octadecyl hydrogen phthalate and water. The process can be optimized by controlling the reaction temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
Octadecyl hydrogen phthalate is widely used in scientific research as a tool to study the biochemical and physiological effects of phthalates. It is used to investigate the mechanisms of action of phthalates on various biological systems, including the endocrine system, reproductive system, and immune system. Octadecyl hydrogen phthalate is also used to study the effects of phthalates on gene expression, cell proliferation, and apoptosis.
Propiedades
Número CAS |
17181-26-9 |
|---|---|
Nombre del producto |
Octadecyl hydrogen phthalate |
Fórmula molecular |
C26H42O4 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
2-octadecoxycarbonylbenzoic acid |
InChI |
InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-26(29)24-21-18-17-20-23(24)25(27)28/h17-18,20-21H,2-16,19,22H2,1H3,(H,27,28) |
Clave InChI |
GXXNMQBOGJLFAY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Otros números CAS |
17181-26-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



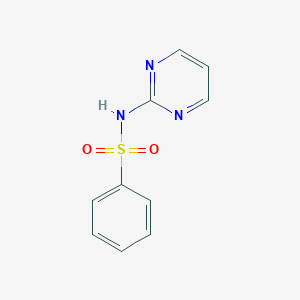
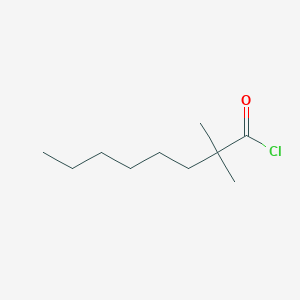
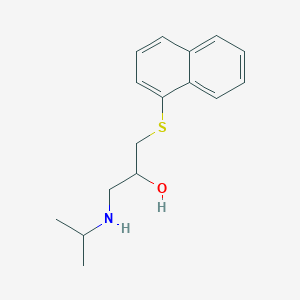
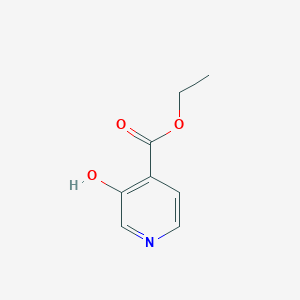
![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)

